Pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15813170
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24N2O4 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C18H24N2O4/c1-4-5-8-11-24-17(21)15-12(2)19-18(22)20-16(15)13-9-6-7-10-14(13)23-3/h6-7,9-10,16H,4-5,8,11H2,1-3H3,(H2,19,20,22) |
| Standard InChI Key | ZBPWYYUNGNPYGC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, pentyl 4-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, delineates its core structure:
-
A tetrahydropyrimidine ring (positions 1–4) with a ketone group at position 2.
-
A 6-methyl substituent on the pyrimidine ring.
-
A 2-methoxyphenyl group at position 4, contributing aromaticity and electron-donating effects.
-
A pentyl ester chain at position 5, enhancing lipophilicity.
The canonical SMILES representation (CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)C) and InChIKey (ZBPWYYUNGNPYGC-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes.
Spectroscopic Characterization
While direct spectral data for this compound are scarce, analogous tetrahydropyrimidines exhibit characteristic patterns:
-
¹H NMR: Signals for the pentyl chain (δ 0.8–1.6 ppm), methoxy group (δ 3.7–3.9 ppm), and aromatic protons (δ 6.6–7.4 ppm) .
-
¹³C NMR: Peaks for carbonyl carbons (δ 165–175 ppm), pyrimidine carbons (δ 145–160 ppm), and methoxy carbons (δ 55–56 ppm) .
-
IR Spectroscopy: Stretching vibrations for C=O (1,710–1,740 cm⁻¹) and N-H (3,200–3,400 cm⁻¹) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is typically synthesized via Biginelli-like multicomponent reactions, involving:
-
Condensation of ethyl acetoacetate (or analogs), 2-methoxybenzaldehyde, and urea/thiourea.
-
Cyclization under acidic (e.g., HCl, p-TsOH) or Lewis acid catalysis (e.g., ZrCl₄) .
-
Esterification of the intermediate carboxylic acid with pentanol under Steglich or Mitsunobu conditions.
A representative protocol yields 80–93% purity after recrystallization from ethanol or acetone .
Green Chemistry Approaches
Recent advancements emphasize sustainability:
-
Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .
-
Mechanochemical grinding: Solvent-free reactions using mortar-pestle or ball mills, achieving >90% yield .
-
Biocatalysis: Lipase-mediated esterification under mild conditions.
Physicochemical Properties and Stability
Solubility and Partitioning
-
Aqueous solubility: <0.1 mg/mL due to lipophilic pentyl and aromatic groups.
-
logP (octanol/water): Estimated at 3.2–3.8, indicating high membrane permeability.
Thermal Stability
-
Degradation: Decomposes above 250°C, forming CO₂ and methoxyphenyl fragments.
Comparative Analysis with Analogous Compounds
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing:
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume